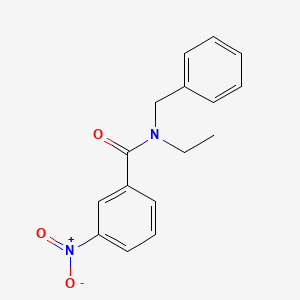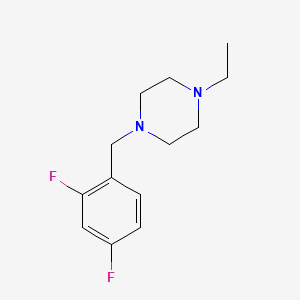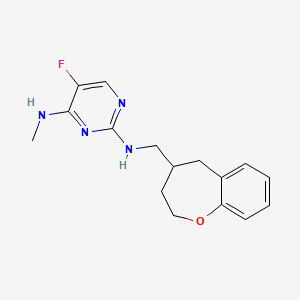
N-(4-methoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiourea derivatives, including N-(4-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, typically involves several steps that may include radical bromination, substitution reactions, and the formation of isothiocyanates followed by addition reactions. For example, the synthesis of related N-(methoxycarbonylthienylmethyl)thioureas has been achieved through radical bromination of methylthiophenecarboxylic esters, followed by substitution with trifluoroacetamide anion, deprotection, and subsequent reactions leading to thiourea formation (Suaifan, Goodyer, & Threadgill, 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be significantly diverse depending on the substituents attached to the thiourea moiety. For instance, the structure of a related compound, N-(4-methoxybenzoyl)-N′-(4-methylphenyl)thiourea, shows a trans-cis configuration relative to the sulfur atom, indicating how substituents can affect the overall molecular configuration and potentially the compound's reactivity and interaction with other molecules (Yusof, Mardi, & Yamin, 2005).
Chemical Reactions and Properties
Thiourea derivatives participate in a variety of chemical reactions, leveraging their thiourea group for nucleophilic addition or as ligands in coordination chemistry. The reactivity can be tailored by substituents, which can influence the electronic properties of the thiourea moiety and thereby affect its interaction with metals or other reaction partners. For example, the synthesis and characterization of copper(II) complexes with thiourea ligands highlight the utility of thioureas in forming coordination compounds with potential application in materials science and catalysis (Tadjarodi et al., 2007).
Physical Properties Analysis
The physical properties of N-(4-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, such as solubility, melting point, and crystallinity, are essential for its application in various fields. These properties are influenced by the molecular structure and the nature of the substituents. Studies on related thiourea compounds have shown that intermolecular hydrogen bonding and molecular geometry play critical roles in determining the compound's physical state and its behavior in different solvents (Choi et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for understanding the potential applications of N-(4-methoxyphenyl)-N'-(2-thienylmethyl)thiourea. The presence of the thiourea group makes these compounds versatile in organic synthesis and coordination chemistry. For instance, their ability to act as ligands for metal ions can be exploited in the synthesis of metal complexes with specific optical, electronic, or catalytic properties (Rozentsveig et al., 2011).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-16-11-6-4-10(5-7-11)15-13(17)14-9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJOTAZXNLWDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furylmethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5648699.png)
![(3R*,4S*)-1-[3-(allyloxy)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5648703.png)



![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5648720.png)



![(1S*,5R*)-N-(2-fluorophenyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5648748.png)
![2-(4-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5648763.png)


![1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine](/img/structure/B5648797.png)